molecular formula C22H24N2O4S2 B281637 4-ethyl-N-(4-{[(4-ethylphenyl)sulfonyl]amino}phenyl)benzenesulfonamide

4-ethyl-N-(4-{[(4-ethylphenyl)sulfonyl]amino}phenyl)benzenesulfonamide

Cat. No. B281637
M. Wt: 444.6 g/mol
InChI Key: SSAKMKYFPROWOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethyl-N-(4-{[(4-ethylphenyl)sulfonyl]amino}phenyl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as ESI-09 and is known for its potential therapeutic applications.

Mechanism of Action

ESI-09 inhibits the activity of PP2A by binding to the catalytic subunit of the enzyme. This binding prevents the dephosphorylation of various proteins, leading to the activation of downstream signaling pathways. The inhibition of PP2A by ESI-09 has been found to induce apoptosis in cancer cells, prevent the formation of neurofibrillary tangles in Alzheimer's disease, and inhibit the replication of viruses such as hepatitis B and C.
Biochemical and Physiological Effects:
ESI-09 has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the formation of neurofibrillary tangles in Alzheimer's disease, and inhibit the replication of viruses such as hepatitis B and C. ESI-09 has also been found to have anti-inflammatory effects and can inhibit the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

ESI-09 has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it an ideal candidate for in vitro and in vivo studies. ESI-09 is also stable in various solvents and has a long shelf life. However, ESI-09 has some limitations. It has low solubility in water, which can make it challenging to use in certain experiments. ESI-09 can also have off-target effects, which can complicate the interpretation of experimental results.

Future Directions

ESI-09 has significant potential for therapeutic applications, and future research is needed to explore its full potential. Some future directions for research on ESI-09 include:
1. Investigating the efficacy of ESI-09 in combination with other drugs for the treatment of cancer and neurodegenerative disorders.
2. Exploring the potential of ESI-09 as a therapeutic agent for viral infections.
3. Investigating the off-target effects of ESI-09 and developing strategies to minimize these effects.
4. Developing new synthesis methods for ESI-09 that can improve its solubility and reduce its cost.
Conclusion:
ESI-09 is a chemical compound that has significant potential for therapeutic applications. Its inhibition of PP2A has been found to have therapeutic potential in the treatment of cancer, neurodegenerative disorders, and viral infections. ESI-09 has several advantages for lab experiments, but it also has some limitations. Future research is needed to explore the full potential of ESI-09 and develop new strategies for its synthesis and application.

Synthesis Methods

The synthesis of ESI-09 involves the reaction of 4-ethyl-N-(4-aminophenyl)benzenesulfonamide with 4-ethylphenylsulfonyl chloride. The reaction is typically carried out in the presence of a base such as triethylamine. The resulting product is then purified using chromatography techniques to obtain pure ESI-09.

Scientific Research Applications

ESI-09 has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of the protein phosphatase 2A (PP2A), which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. The inhibition of PP2A by ESI-09 has been found to have therapeutic potential in the treatment of various diseases, including cancer, neurodegenerative disorders, and viral infections.

properties

Molecular Formula

C22H24N2O4S2

Molecular Weight

444.6 g/mol

IUPAC Name

4-ethyl-N-[4-[(4-ethylphenyl)sulfonylamino]phenyl]benzenesulfonamide

InChI

InChI=1S/C22H24N2O4S2/c1-3-17-5-13-21(14-6-17)29(25,26)23-19-9-11-20(12-10-19)24-30(27,28)22-15-7-18(4-2)8-16-22/h5-16,23-24H,3-4H2,1-2H3

InChI Key

SSAKMKYFPROWOX-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)CC

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)CC

Origin of Product

United States

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